2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
説明
特性
IUPAC Name |
2,3,5,6-tetramethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-15-13-16(2)18(4)21(17(15)3)27(24,25)22-14-19-5-9-23(10-6-19)20-7-11-26-12-8-20/h13,19-20,22H,5-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBIQAAKZQBPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2,3,5,6-Tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 394.6 g/mol. This compound is notable for its structural components, which include a benzenesulfonamide moiety and a tetrahydropyran-derived piperidine side chain.
| Property | Value |
|---|---|
| Molecular Formula | C21H34N2O3S |
| Molecular Weight | 394.6 g/mol |
| CAS Number | 2034239-88-6 |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an antitumor agent and its interaction with specific biological pathways.
Antitumor Activity
Research indicates that compounds with similar structures to benzenesulfonamides often exhibit significant antitumor properties. For instance, studies have shown that derivatives of sulfonamides can inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) . The specific activity of 2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide against various cancer cell lines remains to be fully elucidated but suggests promising avenues for further research.
The proposed mechanism of action for this compound includes:
- Inhibition of Kinase Activity : Similar compounds have been documented to inhibit kinases like BRAF and EGFR, which are critical in the signaling pathways that regulate cell growth and division .
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially contributing to the overall therapeutic profile of the compound .
Case Studies
- In Vitro Studies : Preliminary in vitro studies have demonstrated that compounds similar to 2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can significantly reduce the viability of various cancer cell lines by inducing apoptosis .
- Animal Models : In vivo studies using animal models have shown that sulfonamide derivatives can lead to tumor regression when administered at specific dosages. These findings support the need for further exploration into dosage optimization and efficacy in different types of tumors .
Future Research Directions
Further research is necessary to:
- Characterize the Pharmacokinetics : Understanding how this compound is metabolized and its bioavailability will be crucial for developing it as a therapeutic agent.
- Explore Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity could enhance potency and selectivity against cancer cells.
- Clinical Trials : If preclinical results are promising, initiating clinical trials will be essential to evaluate safety and efficacy in humans.
科学的研究の応用
Anticancer Activity
Research has indicated that compounds similar to 2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide may exhibit anticancer properties. For instance, studies on sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the disruption of cancer cell metabolism and apoptosis induction .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide compounds. The compound under discussion has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies often employ minimum inhibitory concentration (MIC) assays to determine the effectiveness of the compound in suppressing microbial growth .
Central Nervous System Disorders
There is ongoing research into the use of sulfonamide compounds for treating neurological conditions. The inhibition of specific enzymes related to central nervous system disorders is a key area of focus. For example, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are being explored for their potential to treat metabolic syndromes and cognitive impairments .
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized new benzenesulfonamide derivatives and evaluated their anticancer activity. The findings suggested that these compounds could serve as effective agents against various cancer cell lines due to their ability to induce apoptosis .
Case Study 2: Antimicrobial Activity
A comprehensive study assessed the antimicrobial efficacy of new thiopyrimidine–benzenesulfonamide compounds. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, positioning these compounds as potential candidates for developing new antibiotics .
類似化合物との比較
Substituent Effects on the Aromatic Ring
- Target Compound: The 2,3,5,6-tetramethylbenzene core provides pronounced steric bulk and hydrophobicity, which may improve binding to hydrophobic protein domains but reduce aqueous solubility.
- 4-(tert-Butyl)-N-(Tetrahydro-2H-Pyran-4-yl)-N-(2,2,2-Trifluoroethyl)Benzenesulfonamide (): Features a single tert-butyl group at the para position, offering moderate steric bulk.
- 4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide () : A simpler methyl-substituted benzene with a trifluoromethylbenzyl-pyrazole group. The trifluoromethyl group increases electronegativity, favoring dipole interactions absent in the target compound .
Heterocyclic and Aliphatic Moieties
- Target Compound : The piperidine-tetrahydro-2H-pyran system combines a six-membered amine ring with an oxygen-containing tetrahydropyran, balancing basicity and solubility.
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Incorporates a pyrazolo-pyrimidine core and fluorinated chromenone group. The fluorine atoms and fused heterocycles likely enhance target affinity via π-π stacking and hydrogen bonding, contrasting with the target’s non-fluorinated, aliphatic-heavy structure .
- 5-Fluoro-N-(1-Methylpiperidin-4-yl)-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)-2-[(2S)-Pentan-2-yloxy]Benzamide () : A benzamide derivative with a triazolo-piperidine group and fluorine substitution. The amide linkage and fluorinated aromatic system may improve membrane permeability compared to the sulfonamide-based target compound .
Physicochemical Properties (Inferred)
Q & A
Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Answer:
A systematic approach using Design of Experiments (DOE) is recommended to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Process Control : Implement inline monitoring (e.g., FTIR or HPLC) to track reaction progression and intermediate stability .
- Separation Techniques : Use membrane filtration or chromatography (e.g., reverse-phase HPLC) to isolate the product from byproducts, referencing CRDC subclasses on separation technologies .
- Purity Optimization : Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) or simulated moving bed (SMB) chromatography can enhance purity .
Basic: What are the standard analytical techniques for characterizing this sulfonamide derivative?
Answer:
Core characterization methods include:
- Structural Elucidation : High-resolution NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns on the benzene and piperidine rings. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures and polymorphic forms .
Basic: How can researchers design initial biological screening assays to evaluate its therapeutic potential?
Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide inhibitors of carbonic anhydrase or kinase domains) .
- In Vitro Assays :
- ADME Profiling : Use Caco-2 cell monolayers for permeability studies and microsomal stability tests to predict bioavailability .
Advanced: How can computational modeling resolve contradictions in binding affinity data across different studies?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions under physiological conditions (e.g., explicit solvent models) to identify conformational flexibility or allosteric binding pockets .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers to explain discrepancies in IC₅₀ values .
- Docking Validation : Cross-validate results using multiple software (e.g., AutoDock Vina, Schrödinger Glide) to reduce algorithm-dependent bias .
Advanced: What methodologies address discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with tissue distribution data to identify bioavailability or metabolism issues .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites and correlate with efficacy .
- Tissue-Specific Delivery : Evaluate nanoparticle encapsulation or prodrug strategies to enhance target engagement .
Advanced: How can researchers design experiments to probe the compound’s selectivity against off-target receptors?
Answer:
- Panoramic Binding Assays : Use affinity selection-mass spectrometry (AS-MS) to screen against a library of 500+ human proteins .
- Cryo-EM/Co-Crystallization : Resolve off-target binding modes at atomic resolution .
- Transcriptomic Profiling : RNA-seq of treated cells to identify unintended pathway activation .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., NIR spectroscopy) to control critical quality attributes (CQAs) .
- Quality by Design (QbD) : Define a design space for raw material attributes (e.g., particle size distribution of reactants) to ensure consistency .
- Robustness Testing : Stress-test the synthesis under extreme conditions (e.g., pH, temperature) to identify failure points .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- Hazard Assessment : Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and environmental impact .
- Exposure Control : Use fume hoods for weighing/synthesis and PPE (nitrile gloves, lab coats) to prevent dermal contact .
- Waste Management : Neutralize sulfonamide residues with activated charcoal before disposal .
Advanced: How can isotopic labeling (e.g., ¹⁴C or ³H) aid in mechanistic studies?
Answer:
- Tracer Studies : Use ¹⁴C-labeled compound to track metabolic pathways in vivo via accelerator mass spectrometry (AMS) .
- Receptor Occupancy : Quantify target engagement in tissues using ³H-labeled analogs in autoradiography .
- Degradation Pathways : Isotope dilution assays identify major degradation products under stress conditions .
Advanced: What statistical approaches validate reproducibility in dose-response experiments?
Answer:
- Bland-Altman Analysis : Compare inter-lab variability in EC₅₀ measurements .
- Bayesian Hierarchical Modeling : Account for batch effects or plate-to-plate variation in high-throughput screens .
- Minimum Significant Ratio (MSR) : Determine acceptable variability thresholds for IC₅₀ values (e.g., MSR < 3) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
